![molecular formula C22H24BrN3O2 B2466781 9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline CAS No. 373618-42-9](/img/structure/B2466781.png)

9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

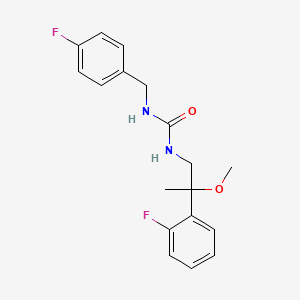

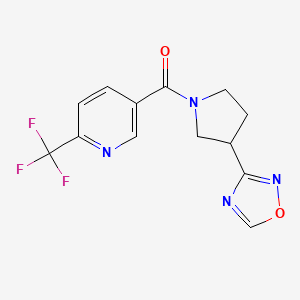

9-Bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline is a molecule with the formula C22H24BrN3O2 . It belongs to the class of 6H-Indolo[2,3-b]quinoxalines, which are known for their pharmacological activities . These compounds are DNA intercalating agents and have shown antiviral, cytotoxic, and multidrug resistant (MDR) modulating activities .

Synthesis Analysis

The first 6H-indolo[2,3-b]quinoxaline derivative was synthesized in 1895 through the condensation of 1,2-diaminobenzene (or o-phenylenediamine) with isatin in glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature .Molecular Structure Analysis

The 9-bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline molecule contains a total of 41 bonds. There are 25 non-H bonds, 20 multiple bonds, 2 rotatable bonds, 20 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 ten-membered ring, and 1 Pyrrole .Chemical Reactions Analysis

The mechanism of action of 6H-indolo[2,3-b]quinoxaline derivatives involves intercalation into the DNA helix, which disrupts the processes that are vital for DNA replication . The thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities .Physical And Chemical Properties Analysis

The molecular formula of this compound is C22H24BrN3O2. It has an average mass of 442.349 Da and a monoisotopic mass of 441.105194 Da .Wissenschaftliche Forschungsanwendungen

Antiviral and Interferon Inducing Ability

Compounds similar to 9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline, specifically 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, have been synthesized and assessed for antiviral activity and interferon-inducing ability. These compounds demonstrate potent interferon inducers and antiviral properties with low toxicity. Particularly, derivatives with morpholine and 4-methyl-piperidine showed significant antiviral activity and the least cytotoxicity in the series studied (Shibinskaya et al., 2010).

DNA Binding and Anticancer Activity

Research on 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives, which are structurally related to the compound , has revealed their potential as antitumor agents. These compounds feature positive charges and have shown significant antitumor activities against various cancer cell lines. Their DNA binding properties were also explored, highlighting their potential as DNA intercalators with increased DNA binding affinity (Gu et al., 2017).

DNA and Protein Interaction for Pharmacological Activities

6H-Indolo[2,3-b]quinoxaline derivatives exhibit a range of pharmacological activities primarily through DNA intercalation. The thermal stability of their complexes with DNA is crucial for understanding their anticancer, antiviral, and other activities. The thermal stability depends on the substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus. These compounds have shown good binding affinity to DNA and significant multidrug resistance (MDR) modulating activity (Moorthy et al., 2013).

Synthesis and Reactions

Various synthesis methods and reactions for 6H-indolo[2,3-b]quinoxalines have been explored. These studies include the synthesis of derivatives with different substituents, investigations into their physical properties, and potential applications in pharmaceutical chemistry (Shulga & Shulga, 2020).

Electrochemical and Photochemical Properties

Indolo[2,3-b]quinoxaline derivatives have been studied for their electrochemical and photochemical properties. These studies provide insights into the behavior of these compounds under various conditions, which is valuable for their potential application in fields like materials science and photophysics (Hung et al., 2014).

Wirkmechanismus

Target of Action

The primary target of 9-bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound belongs to a class of DNA intercalating agents , which are molecules that can insert themselves between the base pairs in the DNA double helix .

Mode of Action

this compound interacts with DNA through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting processes vital for DNA replication .

Biochemical Pathways

The intercalation of this compound into the DNA helix affects various biochemical pathways. It disrupts DNA replication, which can lead to antiviral and cytotoxic effects . This compound also has multidrug resistant (MDR) modulating activities, acting on ATP binding cassettes transporters (ABC-transporters) .

Result of Action

The intercalation of this compound into the DNA helix results in the disruption of DNA replication . This can lead to cell death, providing the basis for its cytotoxic effects . Additionally, it can inhibit the replication of viruses, contributing to its antiviral activity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of bulkier polyaromatic hydrocarbon segments in the compound enhances its thermal stability . This could potentially affect its efficacy and stability under different environmental conditions .

Biochemische Analyse

Biochemical Properties

9-Bromo-2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline exhibits a wide range of interesting biological properties . It is similar in stereochemistry of their basic skeleton to a naturally occurring alkaloid ellipticine, which is a known antitumor agent . It is reported to show DNA duplex stabilization , antimicrobial , cytostatic, virostatic , antimalarial , and anti-inflammatory activities .

Cellular Effects

The planar structure of this compound aids in the intercalation of DNA which in turn is responsible for biological activities such as cytotoxicity, antiviral activity, etc . The thermal stability property of the drug-DNA intercalated complex is an important parameter to evaluate the binding affinity of the molecule to DNA .

Molecular Mechanism

The mechanism of pharmacological action exerted by this compound is predominantly DNA intercalation . The thermal stability of the intercalated complex (DNA and this compound) is an important parameter for the elucidation of anticancer, antiviral and other activities .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are yet to be fully explored. It is known that these compounds showed mild to moderate cytotoxicity against different human cancer cell lines .

Eigenschaften

IUPAC Name |

9-bromo-2,3-diethoxy-6-(2-methylpropyl)indolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BrN3O2/c1-5-27-19-10-16-17(11-20(19)28-6-2)25-22-21(24-16)15-9-14(23)7-8-18(15)26(22)12-13(3)4/h7-11,13H,5-6,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCXPALOFDSNMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)N(C3=N2)CC(C)C)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole](/img/structure/B2466698.png)

![3-(5-(2,6-dichlorophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2466701.png)

![1-allyl-4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2466703.png)

![1-Propanoyl-N-[2-(prop-2-enoylamino)ethyl]piperidine-3-carboxamide](/img/structure/B2466707.png)

![2-[(Naphthalen-1-ylmethyl)sulfanyl]ethan-1-amine](/img/structure/B2466709.png)

![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2466712.png)

![1,3-bis(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2466716.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2466721.png)